molecular formula C26H22N2O3S B4645737 N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4645737
M. Wt: 442.5 g/mol
InChI Key: JBPLMTCCKVYRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPG belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents and have been shown to have various pharmacological effects.

Mechanism of Action

N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of KATP channels, blocking their activity and leading to an increase in neuronal excitability. This effect has been shown to be mediated by the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, which is expressed in various regions of the brain.
Biochemical and physiological effects:
N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of insulin secretion. It has also been shown to have neuroprotective effects in various models of neurological disorders, including stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments, including its high selectivity for KATP channels and its ability to penetrate the blood-brain barrier. However, it also has several limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, including the development of more selective and potent KATP channel inhibitors, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neuronal excitability and synaptic transmission.

Scientific Research Applications

N~1~-2-biphenylyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of ATP-sensitive potassium channels (KATP channels) in the brain, which are involved in the regulation of neuronal activity and have been implicated in various neurological disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-26(27-25-19-11-10-18-24(25)21-12-4-1-5-13-21)20-28(22-14-6-2-7-15-22)32(30,31)23-16-8-3-9-17-23/h1-19H,20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPLMTCCKVYRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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